Isothiazol-4-ylmethanamine
Overview
Description
Isothiazol-4-ylmethanamine is a heterocyclic compound with the molecular formula C4H6N2S and a molecular weight of 114.17 g/mol . This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, making it a member of the isothiazole family.
Mechanism of Action
Target of Action
This compound belongs to the isothiazole class of chemicals, which are known for their wide range of biological activities . Isothiazoles have been used in the design and synthesis of biologically active substances and ligands for metal complexes . .
Mode of Action
Isothiazoles, in general, are known for their selective transformations involving the isothiazole heterocycle These transformations can lead to a variety of biological effects, depending on the specific targets and the nature of the interaction
Biochemical Pathways
Isothiazoles have been associated with a wide range of selective transformations These transformations can potentially affect various biochemical pathways, depending on the specific targets and the nature of the interaction
Result of Action
Isothiazoles are known for their high biological activity and their potential use as effective new drugs and plant protection chemicals
Biochemical Analysis
Biochemical Properties
4-Isothiazolemethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with thiol-containing compounds such as glutathione and cysteine, forming disulfide derivatives that can impair key cellular functions . These interactions highlight its potential as an inhibitor of life-sustaining enzymes, particularly those with thiols at their active sites .
Cellular Effects
The effects of 4-Isothiazolemethanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with thiol-containing compounds can lead to cellular growth inhibition and eventual cell death . Additionally, its impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 4-Isothiazolemethanamine exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound forms mixed disulfides with thiol-containing enzymes, leading to the inhibition of these enzymes . This mechanism is crucial for its antimicrobial activity, as it disrupts essential cellular processes in microorganisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isothiazolemethanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can cause cellular growth inhibition within minutes and cell death within hours
Dosage Effects in Animal Models
The effects of 4-Isothiazolemethanamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. For example, high doses of the compound have been associated with significant cellular toxicity and adverse reactions . Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.
Metabolic Pathways
4-Isothiazolemethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with thiol-containing compounds, such as glutathione, plays a significant role in its metabolic processing . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of 4-Isothiazolemethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
4-Isothiazolemethanamine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For instance, its localization within the endoplasmic reticulum or mitochondria can significantly impact its biochemical properties and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isothiazol-4-ylmethanamine typically involves the reaction of isothiazole derivatives with amines under controlled conditions. One common method includes the use of isothiazole-4-carboxylic acid, which is converted to its corresponding acid chloride, followed by reaction with ammonia or primary amines to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and catalytic processes are also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Isothiazol-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazole derivatives .
Scientific Research Applications
Isothiazol-4-ylmethanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different chemical properties.
Imidazole: Another heterocyclic compound with nitrogen atoms in the ring, used in various pharmaceutical applications.
Comparison: Isothiazol-4-ylmethanamine is unique due to its specific sulfur-nitrogen ring structure, which imparts distinct chemical reactivity and biological activity. Compared to thiazole and imidazole, this compound exhibits unique antimicrobial and anticancer properties, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1,2-thiazol-4-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVFHXCHZSQFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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